N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylfuran-2-carboxamide
Description
N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylfuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and diverse applications. This compound features a furan ring, a trifluoromethyl group, and a carboxamide functional group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-18(12(19)11-3-2-6-20-11)10-5-4-8(7-9(10)14)13(15,16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTDMNXKGXREOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)C(F)(F)F)Cl)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylfuran-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)aniline and furan-2-carboxylic acid.
Amidation Reaction: The key step involves the formation of the carboxamide bond. This can be achieved through an amidation reaction where furan-2-carboxylic acid is reacted with 2-chloro-4-(trifluoromethyl)aniline in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the amidation step and automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can be subjected to oxidation reactions to form furanones or reduction reactions to form dihydrofuran derivatives.
Hydrolysis: The carboxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Hydrolysis: Formation of furan-2-carboxylic acid and 2-chloro-4-(trifluoromethyl)aniline.
Scientific Research Applications
N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylfuran-2-carboxamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Chemical Reactivity: The furan ring and carboxamide group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-4-(trifluoromethyl)phenyl]furan-2-carboxamide: Lacks the methyl group on the amide nitrogen.
N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylthiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylpyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylfuran-2-carboxamide is unique due to the combination of its trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and its furan ring, which offers distinct reactivity compared to other heterocycles like thiophene or pyrrole.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
